The Strategic Utility of 1-Cyclopropylpiperazine-2-carbonitrile Dihydrochloride in Advanced Drug Discovery
The Strategic Utility of 1-Cyclopropylpiperazine-2-carbonitrile Dihydrochloride in Advanced Drug Discovery
Abstract In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 1-Cyclopropylpiperazine-2-carbonitrile dihydrochloride emerges as a highly specialized, multi-functional scaffold. By integrating a sterically shielding cyclopropyl group with an electron-withdrawing C2-nitrile, this compound offers unique metabolic stability and versatile synthetic handles. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and self-validating methodologies for its incorporation into drug discovery pipelines.
Structural Rationale & Physicochemical Profiling
The architecture of 1-Cyclopropylpiperazine-2-carbonitrile is engineered to solve common liabilities found in standard piperazine-containing drugs, such as rapid oxidative N-dealkylation and poor target residence time.
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The N1-Cyclopropyl Motif: Unlike N-methyl or N-ethyl groups, the cyclopropyl ring introduces significant steric bulk and rigid bond angles ( sp2 -like character of the cyclopropyl C-C bonds). This structural feature shields the N1 position from Cytochrome P450 (CYP) mediated oxidation, thereby extending the biological half-life of the resulting drug candidate.
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The C2-Carbonitrile Group: Nitriles are strong electron-withdrawing groups (EWGs). Placing a nitrile at the C2 position inductively lowers the pKa of the adjacent N1 and N4 amines. This reduction in basicity enhances passive membrane permeability. Furthermore, the nitrile acts as a potent, non-donating hydrogen bond acceptor, capable of interacting with catalytic cysteines or structured water molecules in kinase hinge regions.
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The Dihydrochloride Salt Form: The free base of this compound is prone to spontaneous degradation and poor solubility. Supplying it as a dihydrochloride salt[1] ensures long-term shelf stability, prevents oligomerization, and guarantees immediate dissolution in aqueous or polar organic media during high-throughput synthesis.
Table 1: Physicochemical and Identification Properties
Data summarized from verified chemical databases and supplier specifications.
| Property | Value |
| Compound Name | 1-Cyclopropylpiperazine-2-carbonitrile dihydrochloride |
| CAS Registry Number | 2059950-06-8[1] |
| Free Base CAS Number | 1311569-64-8[2] |
| Molecular Formula | C8H15Cl2N3 (Salt) / C8H13N3 (Base)[3] |
| Molecular Weight | 224.13 g/mol (Salt) / 151.21 g/mol (Base) |
| Monoisotopic Mass | 151.11095 Da (Base)[3] |
| PubChem CID | 126807679[1] |
Mechanistic Causality in Synthetic Derivatization
The true value of 1-Cyclopropylpiperazine-2-carbonitrile lies in its divergent synthetic utility. Because the N1 position is sterically hindered by the cyclopropyl group and electronically deactivated by the adjacent C2-nitrile, the N4 position is highly nucleophilic and chemoselective . Researchers can selectively alkylate or acylate N4 without the need for complex protection/deprotection strategies.
Once the N4 position is functionalized, the C2-nitrile serves as a versatile vector. It can be transformed into a tetrazole (a metabolically stable bioisostere for a carboxylic acid) via a [3+2] cycloaddition, or reduced to a primary amine to generate a novel diamine pharmacophore.
Caption: Divergent synthetic pathways leveraging the C2-nitrile and N4-nucleophilicity.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility in library synthesis, the following protocols are designed as self-validating systems . They incorporate built-in internal standards and orthogonal analytical checks to mathematically prove reaction success, eliminating subjective human error.
Protocol A: Chemoselective N4-Acylation with Built-in LC-MS Validation
Objective: Selectively acylate the N4 position while preserving the C2-nitrile and N1-cyclopropyl integrity[4].
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Preparation & Base Liberation: Suspend 1.0 equivalent (eq) of 1-cyclopropylpiperazine-2-carbonitrile dihydrochloride in anhydrous dichloromethane (DCM). Add exactly 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
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Causality: 2.0 eq of DIPEA are required to neutralize the two HCl equivalents of the salt form. The remaining 1.0 eq serves as the necessary acid scavenger for the HCl byproduct generated during the subsequent acylation. This precise stoichiometric control prevents acidic hydrolysis of the delicate nitrile group.
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Electrophile Addition: Cool the reactor to 0°C. Dropwise add 1.1 eq of the target acyl chloride.
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Causality: Cooling prevents runaway exothermic kinetics that could overcome the steric hindrance at N1, leading to unwanted bis-acylation or ring-opening side reactions.
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In-Process Control (IPC) & Self-Validation: At t=30 mins, withdraw a 10 µL aliquot and quench it in 1 mL of Methanol containing 1 µg/mL of biphenyl (Internal Standard). Analyze via UPLC-MS.
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Self-Validation Logic: Biphenyl is UV-active and chemically inert under these conditions. The reaction is not assumed complete by time; it is mathematically validated when the ratio of the product's Extracted Ion Chromatogram (EIC) area to the biphenyl EIC area remains constant ( Δ<2% ) across two consecutive 15-minute sampling intervals.
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Workup: Quench the reaction with saturated aqueous NaHCO3 , extract with DCM, and dry over anhydrous Na2SO4 .
Protocol B: Bioisosteric Tetrazole Synthesis via [3+2] Cycloaddition
Objective: Convert the C2-nitrile into a tetrazole ring to mimic a carboxylic acid without the associated membrane permeability issues.
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Reaction Setup: Combine the purified N4-functionalized intermediate with 3.0 eq of Sodium Azide ( NaN3 ) and 3.0 eq of Ammonium Chloride ( NH4Cl ) in anhydrous DMF.
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Thermal Activation: Heat the sealed vessel to 100°C for 12 hours.
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Causality: NH4Cl acts as a mild proton source to generate hydrazoic acid ( HN3 ) in situ. HN3 is the active 1,3-dipole required to react with the nitrile triple bond to form the tetrazole ring.
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Orthogonal Validation (IR + NMR): Following Prep-HPLC purification, subject the product to FT-IR and 13C -NMR analysis.
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Self-Validation Logic: The protocol proves its own success through orthogonal data. The FT-IR spectrum must show the complete disappearance of the sharp, distinct −C≡N stretch at ∼2200 cm−1 . Simultaneously, the 13C -NMR must reveal a new quaternary carbon signal at ∼155 ppm , confirming the formation of the tetrazole core.
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Caption: Self-validating pharmacological screening cascade ensuring data integrity.
References
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PubChemLite, "1-cyclopropylpiperazine-2-carbonitrile (C8H13N3)"[3] URL:
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BLDpharm, "2225136-25-2 | 1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride"[4] URL:
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Bidepharm, "CAS:1311569-64-8, 1-Cyclopropylpiperazine-2-carbonitrile"[2] URL:
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American Elements, "1-cyclopropylpiperazine-2-carbonitrile dihydrochloride | CAS ..."[1] URL:
Sources
- 1. americanelements.com [americanelements.com]
- 2. CAS:1311569-64-8, 1-Cyclopropylpiperazine-2-carbonitrile-毕得医药 [bidepharm.com]
- 3. PubChemLite - 1-cyclopropylpiperazine-2-carbonitrile (C8H13N3) [pubchemlite.lcsb.uni.lu]
- 4. 2225136-25-2|1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride|BLD Pharm [bldpharm.com]
